REACTION_CXSMILES
|
C[O-].[Na+].[C:4]([O:11][CH3:12])(=[O:10])[CH2:5][C:6]([O:8]C)=O.[CH3:13][C:14](=[O:22])[CH:15]=[CH:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21]>CO>[CH2:17]([CH:16]1[CH:5]([C:4]([O:11][CH3:12])=[O:10])[C:6]([OH:8])=[CH:13][C:14](=[O:22])[CH2:15]1)[CH2:18][CH2:19][CH2:20][CH3:21] |f:0.1|
|
Name
|
sodium methoxide
|
Quantity
|
32.4 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
CC(C=CCCCCC)=O
|
Name
|
|
Quantity
|
230 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then refluxed for 3 h under N2
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in 350 mL of water
|
Type
|
EXTRACTION
|
Details
|
The slurry of white crystals and the almost clear solution was extracted thrice with 80 mL of chloroform
|
Type
|
CUSTOM
|
Details
|
the white precipitate that formed
|
Type
|
FILTRATION
|
Details
|
to filtration
|
Type
|
CUSTOM
|
Details
|
The crystals were dried at 50° C. under high vacuum for 5 hours
|
Duration
|
5 h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)C1CC(C=C(C1C(=O)OC)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.4416 mol | |
AMOUNT: MASS | 106.5 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |